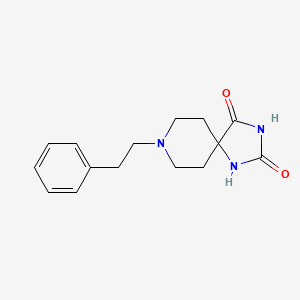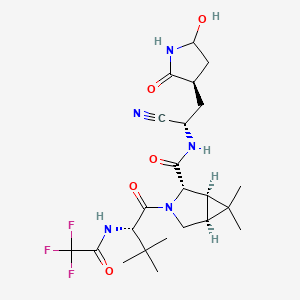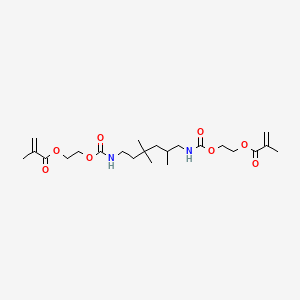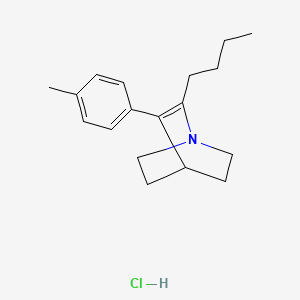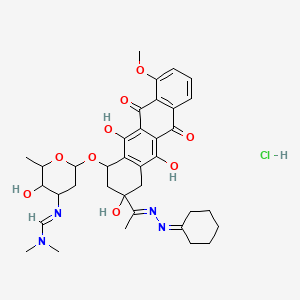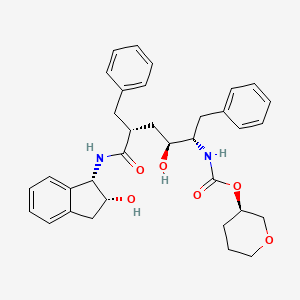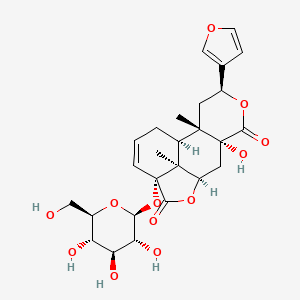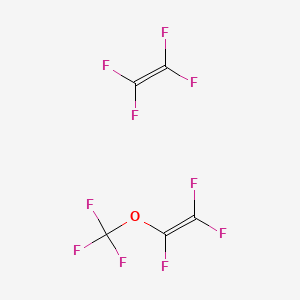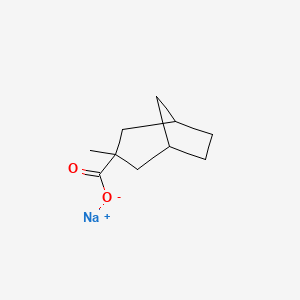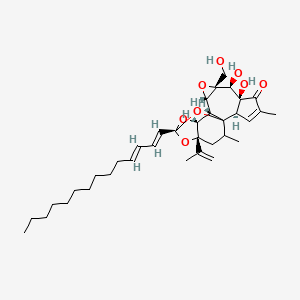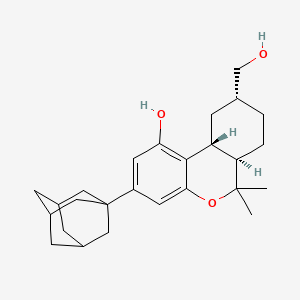
(6aR,9R,10aR)-6a,7,8,9,10,10a-Hexahydro-1-hydroxy-6,6-dimethyl-3-tricyclo(3.3.1.13,7)dec-1-yl-6H-dibenzo(b,d)pyran-9-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EB2LY5BFGL is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of EB2LY5BFGL typically involves a multi-step process that includes the following steps:
Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which are usually organic compounds with specific functional groups.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained. Common solvents used include dichloromethane and ethanol.
Catalysts: Catalysts such as palladium or platinum are often used to facilitate the reaction and increase yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of EB2LY5BFGL is scaled up using large reactors and automated systems. The process involves:
Batch Processing: Large quantities of reactants are mixed in reactors, and the reaction is carried out under controlled conditions.
Continuous Flow Systems: For higher efficiency, continuous flow systems are used where reactants are continuously fed into the reactor, and the product is continuously removed.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
EB2LY5BFGL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
科学的研究の応用
EB2LY5BFGL has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
作用機序
The mechanism of action of EB2LY5BFGL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, and differentiation.
特性
CAS番号 |
1434124-99-8 |
|---|---|
分子式 |
C26H36O3 |
分子量 |
396.6 g/mol |
IUPAC名 |
(6aR,9R,10aR)-3-(1-adamantyl)-9-(hydroxymethyl)-6,6-dimethyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C26H36O3/c1-25(2)21-4-3-15(14-27)8-20(21)24-22(28)9-19(10-23(24)29-25)26-11-16-5-17(12-26)7-18(6-16)13-26/h9-10,15-18,20-21,27-28H,3-8,11-14H2,1-2H3/t15-,16?,17?,18?,20-,21-,26?/m1/s1 |
InChIキー |
GQYXNRWEEUCMOZ-MMSALSPUSA-N |
異性体SMILES |
CC1([C@@H]2CC[C@H](C[C@H]2C3=C(C=C(C=C3O1)C45CC6CC(C4)CC(C6)C5)O)CO)C |
正規SMILES |
CC1(C2CCC(CC2C3=C(C=C(C=C3O1)C45CC6CC(C4)CC(C6)C5)O)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


